(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione
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Overview
Description
(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione is a chemical compound with a complex structure that belongs to the class of dihydropyrimidines
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as barbiturates, have been found to interact with gaba_a receptors .
Mode of Action
For instance, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE_2 .
Biochemical Pathways
It’s worth noting that pyrimidine derivatives are known to have a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects . These effects suggest that the compound may interact with multiple biochemical pathways.
Result of Action
For instance, some pyrimidine derivatives have been found to exhibit potent anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature and light intensity have been found to affect the efficacy of certain compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces dihydro derivatives.
Scientific Research Applications
(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: This compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-6-imino-5-phenyldihydropyrimidine-2,4-(1H,3H)-dione
- 5-Ethyl-6-methyl-5-phenyldihydropyrimidine-2,4-(1H,3H)-dione
Uniqueness
Compared to similar compounds, (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione is unique due to its specific diimino functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58042-96-9 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-ethyl-6-imino-5-phenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c1-2-12(8-6-4-3-5-7-8)9(13)14-11(17)15-10(12)16/h3-7H,2H2,1H3,(H3,13,14,15,16,17) |
InChI Key |
HUYKEYWPDBRCSH-UHFFFAOYSA-N |
SMILES |
CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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